molecular formula C36H56O12 B3001508 Suavissimoside R1 CAS No. 95645-51-5

Suavissimoside R1

货号 B3001508
CAS 编号: 95645-51-5
分子量: 680.832
InChI 键: YXSQSVWHKZZWDD-CLJDQYFASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Suavissimoside R1 is a triterpenoid saponin compound that has been isolated from the roots of Rubus parvifollus L. This compound has demonstrated a protective effect on dopaminergic neurons against MPP+ toxicity, suggesting its potential as an anti-Parkinson's disease drug . This compound is one of the minor glycosides found in the sweet leaves of Rubus suavissimus, which is known for its sweet-tasting compounds such as rubusoside and other suaviosides .

Synthesis Analysis

The synthesis of this compound involves its isolation from the roots of Rubus parvifollus L. The process includes the use of macroporous adsorption resin and preparative RP-HPLC to purify the compound. The method developed for the isolation of this compound is reported to be simple, reproducible, and efficient, yielding a final product with a purity of more than 98% .

Molecular Structure Analysis

The molecular structure of this compound has been elucidated using various spectroscopic techniques, including mass spectrometry (MS), infrared spectrometry (IR), ultraviolet spectrometry (UV), and nuclear magnetic resonance (NMR). These methods have confirmed the identity of this compound and have allowed for a detailed understanding of its molecular structure .

Chemical Reactions Analysis

This compound can undergo hydrolysis to yield its aglycone. This process has been studied to evaluate the pharmacological effects of both the glycoside and its aglycone. Interestingly, while this compound exhibits neuroprotective effects and potential anti-Parkinson's disease activity, its aglycone does not show the same pharmacological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been characterized through the use of chromatographic and spectroscopic techniques. The compound's purity, solubility, and stability are important factors for its potential therapeutic use. The preparative HPLC method used for its isolation ensures a high-purity product suitable for further pharmacological studies .

科学研究应用

  1. 帕金森病中的神经保护作用:

    • Suavissimoside R1 已被确定具有针对 MPP+ 毒性的神经保护特性,表明其作为抗帕金森病药物的潜力。发现它可以显着减轻 MPP+ 在大鼠中脑培养物中诱导的多巴胺能神经元的死亡 (Zhan-Yang Yu 等,2008)
    • 另一项关于 this compound 水解产物的研究表明,虽然 this compound 本身对帕金森病模型中的神经毒性表现出保护作用,但其苷元并未表现出相同的作用。这突出了 this compound 的活性在抗帕金森病潜力中的特异性 (Chen Ru-zhu,2011)
  2. 分离和鉴定:

    • 已经开发了从 Herb Rubi Parvifolii 中分离和纯化 this compound 的方法,突出了获得这种化合物用于研究和潜在治疗应用背后的技术过程 (Ren Lingyan,2007)
    • 该化合物还从关注 Rubus Parvifolius L. 化学成分的研究中分离和鉴定,强调了其自然发生和提取方法 (D. Shu,2005)
  3. 其他研究应用:

    • 对相关化合物(例如人参皂苷 R1 和其他三萜类化合物)的研究可以深入了解类似化合物更广泛的潜在治疗应用。这些研究通常探讨对细胞模型和动物研究的影响,这可以为理解 this compound 的潜力提供背景 (F. Abe 等,1987)

属性

IUPAC Name

(2R,3R,4S,4aR,6aR,6bS,8aS,11R,12R,12aS,14aR,14bR)-2,3,12-trihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H56O12/c1-17-9-12-36(30(45)48-28-25(41)24(40)23(39)20(16-37)47-28)14-13-32(3)18(26(36)35(17,6)46)7-8-21-31(2)15-19(38)27(42)34(5,29(43)44)22(31)10-11-33(21,32)4/h7,17,19-28,37-42,46H,8-16H2,1-6H3,(H,43,44)/t17-,19-,20-,21-,22-,23-,24+,25-,26-,27+,28+,31-,32-,33-,34+,35-,36+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSQSVWHKZZWDD-FPLSKCGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H]([C@@]5(C)C(=O)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H56O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is Suavissimoside R1 and where is it found?

A: this compound, also known as Suavissimoside F1, is a triterpenoid saponin primarily isolated from the roots of the plant Rubus parvifolius L. [, , ]. It has also been identified in other plant species, including Lawsonia inermis and Rubus crataegifolius [, , , ].

Q2: What are the potential therapeutic benefits of this compound?

A: Research suggests that this compound exhibits neuroprotective effects, particularly against 1-methyl-4-phenylpyridinium (MPP+)-induced toxicity in dopaminergic neurons [, ]. This finding suggests its potential as a therapeutic agent for Parkinson's disease. Additionally, studies indicate that this compound contributes to the anti-fatigue properties of Rubus parvifolius L. extracts [].

Q3: How was the structure of this compound elucidated?

A: The structure of this compound has been confirmed through various spectroscopic techniques, including mass spectrometry (MS), nuclear magnetic resonance (NMR), infrared spectrometry (IR), and ultraviolet spectrometry (UV) [, , , ].

Q4: Has this compound been tested in animal models of disease?

A: Yes, this compound has demonstrated efficacy in a mouse model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). In this model, this compound significantly increased dopamine content in the corpus striatum, indicating a protective effect on dopaminergic neurons []. Further, it displayed anti-fatigue properties in a mouse forced swimming test, suggesting potential benefits for fatigue management [].

Q5: Has the relationship between the structure of this compound and its activity been investigated?

A: Interestingly, research indicates that the aglycone form of this compound does not exhibit the same neuroprotective effects as the complete glycoside molecule []. This finding highlights the importance of the sugar moiety in the pharmacological activity of this compound and underscores the need for further investigation into structure-activity relationships.

Q6: Are there any methods to isolate and purify this compound for research purposes?

A: Yes, researchers have successfully isolated and purified this compound from plant sources using various techniques. These include column chromatography with silica gel, macroporous adsorption resin, and preparative high-performance liquid chromatography (HPLC) [, , ]. These methods facilitate the production of highly pure this compound for further scientific investigations and potential development as a therapeutic agent.

Q7: Have any computational studies been conducted on this compound?

A: Molecular docking and molecular dynamics simulations have been employed to investigate the potential of this compound and related compounds as inhibitors of the main protease (Mpro) of SARS-CoV-2 []. These in silico studies provide valuable insights into the potential antiviral activities of this compound and warrant further investigation through in vitro and in vivo experiments.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。